![molecular formula C21H22N4O2S B2765096 N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921499-11-8](/img/structure/B2765096.png)
N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
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Description
N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as DTUA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DTUA is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives
A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized through C-C coupling methodology. These compounds were evaluated for antioxidant, haemolytic, antibacterial, and urease inhibition activities, displaying moderate to good activities across these assays. Notably, they exhibited significant urease inhibition, with all compounds found to be more active than the standard used in the study. This suggests potential applications in areas where urease inhibition is beneficial, such as the treatment of infections caused by urease-producing bacteria (Gull et al., 2016).
Anticancer Activities of Thiadiazole Derivatives
2-(4,5-Dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives were synthesized and tested against a panel of 60 different human tumor cell lines. Compounds from this series showed reasonable anticancer activity, particularly against melanoma-type cell lines, highlighting their potential as leads in anticancer drug development (Duran & Demirayak, 2012).
VEGFR-2 Inhibition by Phenyl Urea Derivatives
A novel series of 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives containing a phenyl urea moiety were synthesized and evaluated as antiproliferative agents. Among these, specific compounds exhibited significant cytotoxic effects against human cancer cell lines, including HT-29, A431, and PC3. One compound, in particular, demonstrated inhibition of the phosphorylation of vascular endothelial growth factor and its receptor (VEGFR-2) in A431 cancer cells, suggesting a mechanism for its antiproliferative activity and potential as a VEGFR-2 inhibitor (Toolabi et al., 2022).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-13-4-7-16(8-5-13)22-20(27)25-21-23-17(12-28-21)11-19(26)24-18-9-6-14(2)10-15(18)3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODGNUKWCAQPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide |
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